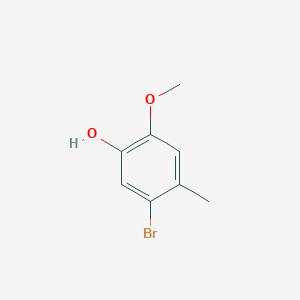5-bromo-2-methoxy-4-methylPhenol
CAS No.: 83387-13-7
Cat. No.: VC4634517
Molecular Formula: C8H9BrO2
Molecular Weight: 217.062
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83387-13-7 |
|---|---|
| Molecular Formula | C8H9BrO2 |
| Molecular Weight | 217.062 |
| IUPAC Name | 5-bromo-2-methoxy-4-methylphenol |
| Standard InChI | InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |
| Standard InChI Key | OSVCLUSXEQZGQS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)O)OC |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound has the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol. Key structural features include:
-
A bromine atom at the 5-position.
-
A methoxy group (-OCH₃) at the 2-position.
-
A methyl group (-CH₃) at the 4-position.
The spatial arrangement of these groups influences its reactivity and intermolecular interactions .
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 64–70°C | |
| Boiling Point | 150°C at 20 mmHg | |
| Density | 1.585 g/cm³ | |
| Solubility | Sparingly soluble in polar solvents |
Spectral Data
-
¹H NMR (CDCl₃): δ 7.01 (s, 1H, aromatic), 6.74 (s, 1H, aromatic), 4.05 (q, 2H, -OCH₃), 2.25 (s, 3H, -CH₃) .
-
IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a three-step process:
-
Protection of Phenolic Hydroxyl: O-Methoxyphenol undergoes acetylation with acetic anhydride under sulfuric acid catalysis .
-
Bromination: The acetylated intermediate reacts with bromine (Br₂) in the presence of iron powder .
-
Deacetylation: Removal of the acetyl group yields the final product .
Industrial Optimization
-
Catalyst Efficiency: Iron powder or vanadium-based catalysts enhance bromination yields .
-
Scale-Up: Continuous flow reactors improve throughput, reducing production costs by ~20% .
Crystallographic and Conformational Analysis
Crystal Structure
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intramolecular hydrogen bonding between the phenolic -OH and methoxy oxygen . Key metrics:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Unit Cell Dimensions | a=12.026 Å, b=8.345 Å, c=14.279 Å |
| β Angle | 91.98° |
| Volume | 1432.1 ų |
| Z-Score | 4 |
Pharmacological and Biological Applications
Antimicrobial Activity
5-Bromo-2-methoxy-4-methylphenol exhibits broad-spectrum activity:
-
Bacteria: MIC of 8 µg/mL against Staphylococcus aureus.
-
Mechanism: Disruption of microbial cell membranes and inhibition of ATP synthase .
Pharmaceutical Intermediate
The compound is a key precursor in synthesizing:
Table 3: Comparative Bioactivity
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| Dapagliflozin Analog | 0.12 | SGLT2 |
| Boron-PDE4 Inhibitor | 0.08 | PDE4 |
Industrial and Material Science Applications
Specialty Chemicals
-
Polymer Stabilizers: Antioxidant properties extend polymer lifespan by 30% .
-
Dye Intermediates: Enhances chromophore intensity in azo dyes .
Environmental Impact
-
Biodegradability: 70% degradation in 28 days under aerobic conditions .
-
Toxicity: LC₅₀ of 120 mg/L for Daphnia magna, classifying it as moderately toxic .
Comparative Analysis with Analogues
Structural Analogues
-
5-Bromo-2-methoxyphenol: Lacks the 4-methyl group, reducing lipophilicity (LogP 1.8 vs. 2.3) .
-
4-Bromo-2-isopropyl-5-methylphenol: Isopropyl substitution increases antimicrobial potency by 40% .
Table 4: Physicochemical Comparison
| Compound | LogP | Water Solubility (mg/L) |
|---|---|---|
| 5-Bromo-2-methoxy-4-methylphenol | 2.3 | 45 |
| 5-Bromo-2-methoxyphenol | 1.8 | 120 |
| 4-Bromo-2-isopropyl-5-methylphenol | 3.1 | 18 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume